molecular formula C17H19ClN2O5S B12004023 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide

4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide

Cat. No.: B12004023
M. Wt: 398.9 g/mol
InChI Key: VFDBJISGINGYEN-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a sulfamoylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-chloro-3-nitrobenzoic acid. This can be achieved through nitration of 4-chlorobenzoic acid.

    Reduction and Sulfamoylation: The nitro group is then reduced to an amine, followed by sulfamoylation to introduce the sulfamoyl group.

    Coupling Reaction: The final step involves coupling the intermediate with 1-(2,4-dimethoxyphenyl)ethylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group or the sulfamoyl group, leading to dechlorination or desulfonation.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its sulfamoyl group is particularly relevant in the study of sulfonamide-based enzyme inhibitors.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can occur through competitive binding or allosteric modulation, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-aminobenzamide: Similar structure but with an amino group instead of a sulfamoyl group.

    4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbenzamide: Similar structure but with a methyl group instead of a sulfamoyl group.

Uniqueness

The presence of the sulfamoyl group in 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H19ClN2O5S

Molecular Weight

398.9 g/mol

IUPAC Name

4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide

InChI

InChI=1S/C17H19ClN2O5S/c1-10(13-6-5-12(24-2)9-15(13)25-3)20-17(21)11-4-7-14(18)16(8-11)26(19,22)23/h4-10H,1-3H3,(H,20,21)(H2,19,22,23)

InChI Key

VFDBJISGINGYEN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N

Origin of Product

United States

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